molecular formula C19H20N4O B6637704 [1-[(1-Phenyl-1,2,4-triazol-3-yl)methylamino]-2,3-dihydroinden-1-yl]methanol

[1-[(1-Phenyl-1,2,4-triazol-3-yl)methylamino]-2,3-dihydroinden-1-yl]methanol

Cat. No. B6637704
M. Wt: 320.4 g/mol
InChI Key: ITXPAXOVDPDAJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[1-[(1-Phenyl-1,2,4-triazol-3-yl)methylamino]-2,3-dihydroinden-1-yl]methanol, also known as PIM, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in medicine.

Mechanism of Action

The mechanism of action of [1-[(1-Phenyl-1,2,4-triazol-3-yl)methylamino]-2,3-dihydroinden-1-yl]methanol is not fully understood, but it is believed to involve the inhibition of certain cellular pathways that are involved in cancer cell growth and survival. [1-[(1-Phenyl-1,2,4-triazol-3-yl)methylamino]-2,3-dihydroinden-1-yl]methanol has been shown to inhibit the activity of proteins that are involved in cell cycle progression and DNA replication.
Biochemical and Physiological Effects:
[1-[(1-Phenyl-1,2,4-triazol-3-yl)methylamino]-2,3-dihydroinden-1-yl]methanol has been shown to have a range of biochemical and physiological effects. In addition to its anti-proliferative effects on cancer cells, [1-[(1-Phenyl-1,2,4-triazol-3-yl)methylamino]-2,3-dihydroinden-1-yl]methanol has been shown to induce oxidative stress and DNA damage. [1-[(1-Phenyl-1,2,4-triazol-3-yl)methylamino]-2,3-dihydroinden-1-yl]methanol has also been shown to have anti-inflammatory effects, and may have potential applications in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One advantage of using [1-[(1-Phenyl-1,2,4-triazol-3-yl)methylamino]-2,3-dihydroinden-1-yl]methanol in lab experiments is its specificity for certain cellular pathways, which can allow for more targeted studies of these pathways. However, [1-[(1-Phenyl-1,2,4-triazol-3-yl)methylamino]-2,3-dihydroinden-1-yl]methanol can be difficult to synthesize and purify, which can limit its availability for research purposes.

Future Directions

There are several potential future directions for research on [1-[(1-Phenyl-1,2,4-triazol-3-yl)methylamino]-2,3-dihydroinden-1-yl]methanol. One area of interest is the development of [1-[(1-Phenyl-1,2,4-triazol-3-yl)methylamino]-2,3-dihydroinden-1-yl]methanol-based therapies for cancer treatment. Another potential direction is the study of [1-[(1-Phenyl-1,2,4-triazol-3-yl)methylamino]-2,3-dihydroinden-1-yl]methanol's effects on other cellular pathways and diseases, such as neurodegenerative diseases. Additionally, further optimization of the synthesis method for [1-[(1-Phenyl-1,2,4-triazol-3-yl)methylamino]-2,3-dihydroinden-1-yl]methanol could improve its availability for research purposes.

Synthesis Methods

The synthesis of [1-[(1-Phenyl-1,2,4-triazol-3-yl)methylamino]-2,3-dihydroinden-1-yl]methanol involves the reaction of 1-phenyl-1,2,4-triazole-3-carbaldehyde with 2,3-dihydroindene in the presence of a reducing agent. The resulting product is then treated with an amine to yield [1-[(1-Phenyl-1,2,4-triazol-3-yl)methylamino]-2,3-dihydroinden-1-yl]methanol. This synthesis method has been optimized to increase the yield and purity of [1-[(1-Phenyl-1,2,4-triazol-3-yl)methylamino]-2,3-dihydroinden-1-yl]methanol.

Scientific Research Applications

[1-[(1-Phenyl-1,2,4-triazol-3-yl)methylamino]-2,3-dihydroinden-1-yl]methanol has been studied for its potential applications in medicine, particularly in the treatment of cancer. Studies have shown that [1-[(1-Phenyl-1,2,4-triazol-3-yl)methylamino]-2,3-dihydroinden-1-yl]methanol has anti-proliferative effects on cancer cells, and can induce cell cycle arrest and apoptosis. [1-[(1-Phenyl-1,2,4-triazol-3-yl)methylamino]-2,3-dihydroinden-1-yl]methanol has also been shown to inhibit tumor growth in animal models.

properties

IUPAC Name

[1-[(1-phenyl-1,2,4-triazol-3-yl)methylamino]-2,3-dihydroinden-1-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O/c24-13-19(11-10-15-6-4-5-9-17(15)19)21-12-18-20-14-23(22-18)16-7-2-1-3-8-16/h1-9,14,21,24H,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITXPAXOVDPDAJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=CC=CC=C21)(CO)NCC3=NN(C=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1-[(1-Phenyl-1,2,4-triazol-3-yl)methylamino]-2,3-dihydroinden-1-yl]methanol

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